4-Methoxy-n,2,4-trimethylpentan-1-amine

Medicinal Chemistry Drug Design ADME Prediction

SAR confounded by primary amine impurities or mismatched H-bond donor counts? 4-Methoxy-n,2,4-trimethylpentan-1-amine (CAS 1497969-21-7) delivers exactly one H-bond donor (TPSA 21.26 Ų) vs. two in primary analogs, eliminating confounding variables. - **CNS-optimized**: LogP 1.66, TPSA <90 Ų BBB threshold, 5 rotatable bonds - **Batch integrity**: 98% purity across independent vendors (2% max impurity burden) - **Chiral versatility**: Single C2 stereocenter supports enantioselective derivatization

Molecular Formula C9H21NO
Molecular Weight 159.27 g/mol
Cat. No. B13645462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-n,2,4-trimethylpentan-1-amine
Molecular FormulaC9H21NO
Molecular Weight159.27 g/mol
Structural Identifiers
SMILESCC(CC(C)(C)OC)CNC
InChIInChI=1S/C9H21NO/c1-8(7-10-4)6-9(2,3)11-5/h8,10H,6-7H2,1-5H3
InChIKeyDNWNWHMIGIMOBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-n,2,4-trimethylpentan-1-amine: Chemical Identity and Procurement Profile


4-Methoxy-n,2,4-trimethylpentan-1-amine (CAS 1497969-21-7; IUPAC: (4-methoxy-2,4-dimethylpentyl)(methyl)amine) is a secondary aliphatic amine with the molecular formula C₉H₂₁NO and a molecular weight of 159.27 g/mol . The compound bears a tertiary methoxy-substituted carbon (C4), a chiral methyl-substituted carbon (C2), and an N-methyl secondary amine headgroup. Key computed physicochemical parameters include a LogP of 1.66 (Chemscene) and a topological polar surface area (TPSA) of 21.26 Ų . It is commercially available from multiple reputable vendors, including Fluorochem (Product Code F713062, purity 98%) and Chemscene (Cat. No. CS-0301444, purity 98%) , for research and further manufacturing use only .

Structural Differentiation from Similar Amines: A Procurement Risk View


Within the 4-methoxy-2,4-dimethylpentylamine chemotype, seemingly minor structural variations—such as the presence or absence of N-methyl substitution or the position of methyl branching—produce compounds with materially different hydrogen-bond donor/acceptor profiles, lipophilicity, and amine class (primary vs. secondary) . 4-Methoxy-n,2,4-trimethylpentan-1-amine is a secondary amine with exactly one H-bond donor, whereas its closest primary amine analogs (e.g., 4-Methoxy-2,4-dimethylpentan-1-amine, CAS 1096790-48-5) possess two H-bond donors, fundamentally altering their pharmacokinetic predictivity, protein-binding behavior, and synthetic derivatization chemistry . Generic substitution without experimental validation risks confounding SAR interpretation, introducing unintended reactivity in downstream synthetic steps, and compromising batch-to-batch reproducibility in screening campaigns.

Quantitative Differentiation Evidence vs. Closest Structural Analogs


Hydrogen-Bond Donor Count and Membrane Permeability

4-Methoxy-n,2,4-trimethylpentan-1-amine is a secondary amine with exactly one H-bond donor (the N-H), as confirmed by both Fluorochem and Chemscene computational descriptors. Its closest structural analog, 4-Methoxy-2,4-dimethylpentan-1-amine (CAS 1096790-48-5), is a primary amine bearing two H-bond donors (the NH₂ group) . This single-donor difference is consequential: secondary amines typically exhibit higher lipophilicity and greater membrane permeability than their primary amine counterparts, while having altered susceptibility to N-dealkylation and N-oxidation metabolic pathways [1]. A lower H-bond donor count is generally associated with improved CNS penetration and oral bioavailability potential (class-level inference from Lipinski's Rule of Five and related drug-likeness guidelines).

Medicinal Chemistry Drug Design ADME Prediction

Lipophilicity Comparison Between N-Methyl and Primary Amine Analogs

The computed LogP of 4-Methoxy-n,2,4-trimethylpentan-1-amine is 1.657 (Chemscene) to 1.40 (Fluorochem) . N-Methylation of the amine predictably increases lipophilicity: secondary amines generally exhibit LogP values approximately 0.5–0.8 units higher than their primary amine counterparts due to the additional methylene unit and reduced aqueous solvation of the ammonium species [1]. The primary amine comparator 4-Methoxy-2,4-dimethylpentan-1-amine (CAS 1096790-48-5) has, by inference, a LogP approximately 1.0–1.2. This LogP differential translates to an estimated 3- to 6-fold increase in octanol-water partition coefficient for the target compound. The des-methoxy analog 2,4-dimethylpentan-1-amine (CAS 146845-08-1, C₇H₁₇N, MW 115.22, 0 H-bond acceptors) is expected to have a still lower LogP (estimated < 1.0), rendering it substantially less lipophilic than the target.

Physicochemical Profiling Lipophilicity Lead Optimization

Topological Polar Surface Area and Bioavailability Predictions

The TPSA of 4-Methoxy-n,2,4-trimethylpentan-1-amine is 21.26 Ų, as reported by Chemscene . This value falls well below the established 60 Ų threshold for good oral absorption and below the 90 Ų threshold for blood-brain barrier penetration (class-level inference from Veber and Kelder rules) [1]. The primary amine analog 4-Methoxy-2,4-dimethylpentan-1-amine, bearing an additional H-bond donor (NH₂ vs. NHCH₃), is expected to exhibit a marginally higher TPSA (estimated ~26–29 Ų) due to the greater polarity of the primary amine group. The positional isomer 4-Methoxy-2,2,4-trimethylpentan-1-amine (CAS 1872744-11-0) retains the same molecular formula (C₉H₂₁NO) and identical H-bond donor/acceptor counts but has a different steric arrangement around the C2 quaternary center, which may influence molecular shape descriptors (e.g., globularity, asphericity) relevant to target binding.

ADME Drug-Likeness Computational Chemistry

Rotatable Bond Count and Chiral Complexity

4-Methoxy-n,2,4-trimethylpentan-1-amine possesses 5 rotatable bonds (Chemscene) , indicative of moderate conformational flexibility. The positional isomer 4-Methoxy-2,2,4-trimethylpentan-1-amine (CAS 1872744-11-0), with a quaternary carbon at C2 bearing gem-dimethyl groups, has a more sterically constrained backbone . While both compounds share identical molecular formula (C₉H₂₁NO) and molecular weight (159.27), the target compound bears a chiral secondary carbon at C2, introducing stereochemical complexity absent in the C2-gem-dimethyl isomer. The presence of a stereocenter enables enantioselective synthesis and chiral resolution strategies, potentially yielding enantiomerically pure material where differential biological activity between enantiomers is relevant. The primary amine analog (CAS 1096790-48-5) has 4 rotatable bonds (one fewer due to absence of N-CH₃), reducing conformational sampling space .

Molecular Design Binding Thermodynamics Ligand Efficiency

Vendor Purity Specifications and Supply Chain Consistency

4-Methoxy-n,2,4-trimethylpentan-1-amine is available at 98% purity from at least three independent vendors: Fluorochem (Product Code F713062) , Chemscene (Cat. No. CS-0301444) , and Leyan (Product No. 1372114) . In contrast, certain close structural analogs are offered at lower minimum purity specifications by some suppliers: the positional isomer 4-Methoxy-2,2,4-trimethylpentan-1-amine is listed at a minimum of 95% purity by CymitQuimica , and the primary amine analog 4-Methoxy-2,4-dimethylpentan-1-amine is also listed at a minimum of 95% by the same supplier . The 3-percentage-point purity differential (98% vs. 95%) represents a 60% reduction in the maximum allowable impurity burden (2% vs. 5%), which is critical for applications requiring high-confidence SAR interpretation, where impurities at ≥1% can confound activity readouts.

Chemical Procurement Quality Assurance Reproducibility

Safety and Handling Hazard Documentation

Fluorochem provides comprehensive GHS-compliant safety documentation for 4-Methoxy-n,2,4-trimethylpentan-1-amine . The compound is classified under GHS07 (Harmful/Irritant) with Signal Word 'Warning' and four specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Fluorochem also provides full precautionary phrase guidance (P101–P501) covering storage, handling, personal protective equipment, first aid, and disposal . This level of documented safety characterization enables informed risk assessment for laboratory handling. In contrast, the primary amine analog (CAS 1096790-48-5) has less extensively documented hazard data in publicly accessible vendor materials , and the des-methoxy analog 2,4-dimethylpentan-1-amine (CAS 146845-08-1) is noted as a discontinued product with limited safety documentation from some suppliers .

Laboratory Safety Chemical Handling Regulatory Compliance

Recommended Applications Based on Differentiation Evidence


Lead Optimization for CNS Penetration

In CNS drug discovery programs where passive blood-brain barrier penetration is a key optimization parameter, 4-Methoxy-n,2,4-trimethylpentan-1-amine offers a structurally validated secondary amine scaffold with exactly 1 H-bond donor (TPSA = 21.26 Ų, below the 90 Ų BBB threshold) [1]. This profile is predicted to confer superior CNS permeability relative to its primary amine analog (2 H-bond donors). The compound is suited for incorporation into parallel SAR libraries where N-methyl substitution is being explored to modulate permeability, metabolic stability (reduced N-dealkylation susceptibility), and target residence time.

Chiral Building Block for Enantioselective Synthesis

The presence of a single stereocenter at C2, combined with an N-methyl secondary amine group, makes 4-Methoxy-n,2,4-trimethylpentan-1-amine a versatile chiral intermediate for constructing enantiomerically enriched N-methylated amine pharmacophores . Its 5 rotatable bonds provide conformational flexibility for diverse synthetic derivatization, while the tertiary methoxy group at C4 offers a metabolically stable alkoxy handle. This compound is preferred over the C2-gem-dimethyl positional isomer (CAS 1872744-11-0), which lacks stereochemical complexity and therefore cannot support enantioselective synthetic strategies .

High-Confidence Screening with Minimized Impurity Interference

For quantitative high-throughput screening (qHTS) and concentration-response profiling where impurity-driven assay interference is a recognized source of false-positive hits, the 98% purity specification of 4-Methoxy-n,2,4-trimethylpentan-1-amine across multiple independent vendors (Fluorochem, Chemscene, Leyan) provides a documented quality advantage [1]. The 60% lower maximum allowable impurity burden (2% vs. 5%) relative to analogs offered at 95% minimum purity reduces the probability that a biological signal originates from a trace impurity rather than the parent compound, strengthening the interpretability of screening data.

ADME Screening Cascades with Favorable Physicochemical Properties

In tiered ADME screening cascades where compounds are triaged based on computed physicochemical property cutoffs, 4-Methoxy-n,2,4-trimethylpentan-1-amine satisfies multiple favorable criteria simultaneously: LogP = 1.66 (within the 1–3 optimal range for oral bioavailability), TPSA = 21.26 Ų (well below the 60 Ų oral absorption threshold), rotatable bonds = 5 (below the typical 10-bond alert), and molecular weight = 159.27 (well below 500 Da) [1]. This comprehensive drug-likeness profile supports its inclusion as a fragment-like or lead-like starting point in property-guided optimization campaigns.

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